molecular formula C20H23ClFN3O B3027873 1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride CAS No. 1417794-50-3

1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride

Cat. No. B3027873
CAS RN: 1417794-50-3
M. Wt: 375.9
InChI Key: KACMKOAVCVBQTO-UHFFFAOYSA-N
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Description

The compound "1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride" is a derivative of the benzimidazole class, which is known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with fluorobenzyl and piperidinyl groups have been synthesized and studied, indicating the interest in this class of compounds for their potential biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves cyclization of o-phenylenediamine with a keto compound followed by various alkylation and substitution reactions to introduce different functional groups . For example, the synthesis of 1-(4-Fluorobenzyl)-2-chloro

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and structural confirmation of related compounds, such as 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, have been explored, with a focus on optimizing reaction conditions and yields (Huang Jin-qing, 2009).

Pharmacological Investigations

  • Novel benzylated derivatives, including those similar in structure to 1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride, have been synthesized and evaluated for potential anti-Alzheimer's activity. These studies involve in-vivo and in-vitro assessments against established drugs (M. Gupta et al., 2020).

Antimicrobial and Antioxidant Activities

  • Research on benzimidazole derivatives, including structural analogs, has shown promising antimicrobial and antioxidant properties. This includes studies on their efficacy against various microbial strains and their potential as new classes of therapeutic agents (E. Menteşe et al., 2015).

Molecular Docking Studies

  • Bisthiourea derivatives of dipeptide conjugated benzo[d]isoxazole, related to the compound of interest, have been synthesized and studied for anti-inflammatory and antimicrobial properties. Molecular docking results complemented biological assay data to understand the interaction of these compounds with biological targets (H. Kumara et al., 2017).

Antitubercular Agents

  • Studies on 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives, which share a structural similarity, revealed promising antitubercular activity. These compounds have been characterized and screened against mycobacterium species (D. Raju et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many benzimidazole derivatives exhibit biological activity and are used as pharmaceuticals . For example, some benzimidazoles inhibit the enzyme tubulin polymerization, disrupting microtubule formation and effectively killing parasitic worms .

Safety and Hazards

Without specific information, it’s hard to say what the safety hazards of this compound might be. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

Benzimidazole derivatives are a rich field of study in medicinal chemistry, with potential applications in the treatment of a wide range of diseases . Future research could explore the biological activity of this compound and its potential uses in medicine.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-2-(piperidin-3-ylmethoxy)benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O.ClH/c21-17-7-3-5-15(11-17)13-24-19-9-2-1-8-18(19)23-20(24)25-14-16-6-4-10-22-12-16;/h1-3,5,7-9,11,16,22H,4,6,10,12-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACMKOAVCVBQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride

CAS RN

1417794-50-3
Record name 1H-Benzimidazole, 1-[(3-fluorophenyl)methyl]-2-(3-piperidinylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417794-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Fluorobenzyl)-2-(piperidin-3-ylmethoxy)-1H-benzo[d]imidazole hydrochloride
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